3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline
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Overview
Description
3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline is a complex organic compound that features a quinoline core substituted with a methoxy group and a tert-butylphenyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The quinoline core can be constructed via a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a quinoline-2-carbaldehyde derivative.
Reduction: Formation of a 3-amino-2-methoxy-8-methylquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-transporting properties.
Mechanism of Action
The mechanism by which 3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline exerts its effects depends on its application:
Biological Activity: It may intercalate into DNA, disrupting replication and transcription processes, leading to cell death.
Electronic Properties: It acts as an electron transporter in OLEDs, facilitating the movement of electrons through the device and contributing to light emission.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzenamine
- 4-tert-Butylphenylboronic acid
- 3-tert-Butylphenol
Uniqueness
3-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline is unique due to its combination of a quinoline core with an oxadiazole ring and a tert-butylphenyl group. This unique structure imparts distinct photophysical and electronic properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-3-(2-methoxy-8-methylquinolin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-14-7-6-8-16-13-18(22(27-5)24-19(14)16)20-25-21(28-26-20)15-9-11-17(12-10-15)23(2,3)4/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXARAGFRMARNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)OC)C3=NOC(=N3)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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